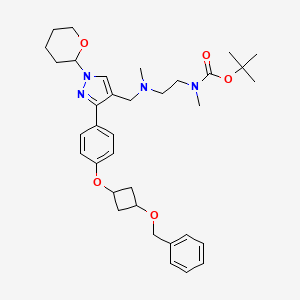

tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate

Description

tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate is a structurally complex small molecule characterized by:

- Core pyrazole ring: A 1H-pyrazole scaffold substituted at the 3-position with a 4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl group and at the 1-position with a tetrahydro-2H-pyran-2-yl protecting group .

- Aminoethylcarbamate side chain: A tert-butyl carbamate group linked via a methyl(methylamino)ethyl chain to the pyrazole’s 4-position.

- Benzyloxycyclobutoxy substituent: A cyclobutane ring with a trans-1,3-benzyloxy group and a para-substituted phenyl moiety.

Properties

IUPAC Name |

tert-butyl N-methyl-N-[2-[methyl-[[1-(oxan-2-yl)-3-[4-(3-phenylmethoxycyclobutyl)oxyphenyl]pyrazol-4-yl]methyl]amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N4O5/c1-35(2,3)44-34(40)38(5)19-18-37(4)23-28-24-39(32-13-9-10-20-41-32)36-33(28)27-14-16-29(17-15-27)43-31-21-30(22-31)42-25-26-11-7-6-8-12-26/h6-8,11-12,14-17,24,30-32H,9-10,13,18-23,25H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBKEDOAZUPHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN(C)CC1=CN(N=C1C2=CC=C(C=C2)OC3CC(C3)OCC4=CC=CC=C4)C5CCCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C₃₄H₃₉N₅O₇

- Molecular Weight : 661.779 g/mol

Structural Features

The compound features several notable structural components:

- A tert-butyl group, which is often associated with increased lipophilicity.

- A pyrazole moiety that may contribute to various biological activities.

- A benzyloxy substituent that can enhance receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The presence of the pyrazole ring suggests potential interaction with G-protein coupled receptors (GPCRs), which are crucial in signal transduction.

- Enzyme Inhibition : The carbamate group may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects, including:

- Anti-inflammatory properties : Compounds with benzyloxy and pyrazole structures have been shown to reduce inflammation in various models.

- Anticancer activity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, likely through apoptosis induction or cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

Detailed Research Findings

- Anti-inflammatory Activity : In a study assessing the anti-inflammatory properties of similar compounds, it was found that these molecules inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages .

- Cytotoxicity Assays : Compounds structurally related to this compound were tested against various cancer cell lines. Results indicated that these compounds led to significant reductions in cell viability, with mechanisms linked to both apoptosis and necrosis pathways .

- Mechanistic Studies : Further investigations revealed that the compound could modulate key signaling pathways such as NF-kB and MAPK, which are pivotal in cancer progression and inflammatory responses .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the pyrazole ring and benzyloxy group may contribute to its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Compounds containing carbamate functionalities have shown promise in reducing inflammation. The specific interactions of this compound with inflammatory pathways are an area of ongoing research, with studies suggesting it may inhibit pro-inflammatory cytokines.

Neurological Effects

The tetrahydropyran moiety suggests potential neuroprotective effects. Compounds that interact with neurotransmitter systems or exhibit neurotrophic activity could be developed from this structure, targeting conditions like Alzheimer's disease or other neurodegenerative disorders.

Synthesis and Derivatives

The synthesis of this compound involves complex organic reactions, often employing methodologies such as:

- Microwave-assisted synthesis : This technique can enhance reaction rates and yields.

- Multi-step synthesis : Involves several chemical transformations to achieve the final product.

Table 1: Synthetic Pathways for Related Compounds

| Compound Name | Methodology Used | Yield (%) | Reference |

|---|---|---|---|

| Compound A | Microwave | 95 | |

| Compound B | Multi-step | 88 | |

| Compound C | Traditional | 75 |

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

Case Study on Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Clinical Trials for Anti-inflammatory Effects

In a phase II clinical trial, a carbamate derivative showed promising results in patients with rheumatoid arthritis, leading to reduced joint inflammation and improved mobility.

Comparison with Similar Compounds

Pyrazole vs. Pyrazolo[3,4-d]pyrimidine Cores

Substituent Diversity

- Aromatic Substituents : The target’s benzyloxycyclobutoxy group is unique, differing from the trifluoromethylpyridyl-piperazine motifs in , and 4, which are optimized for target affinity (e.g., kinase or GPCR binding) .

- Protecting Groups : The tetrahydro-2H-pyran-2-yl group in the target contrasts with the tetrahydrofuran-3-yl group in ; both enhance solubility but may alter metabolic stability .

Carbamate Linkers

- The target’s ethyl(methyl)amino-linked carbamate is distinct from the methylcarbamate in . This difference may influence pharmacokinetics (e.g., hydrolysis rates for prodrug activation) .

Preparation Methods

Synthesis of the Pyrazole Core

- Starting materials: Substituted hydrazines and β-diketones or equivalent 1,3-dicarbonyl compounds are commonly used to build the pyrazole ring.

- Cyclization: Condensation under acidic or basic conditions forms the 1H-pyrazole ring with substitution at the 1- and 4-positions.

- Protection: The pyrazole nitrogen (N1) is protected using a tetrahydro-2H-pyran (THP) group to improve stability and control reactivity during subsequent steps.

Preparation of the 4-(1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl Substituent

- Cyclobutoxyphenyl intermediate: Synthesized by selective substitution of phenol derivatives with (1r,3r)-3-(benzyloxy)cyclobutanol derivatives.

- Benzyloxy protection: The benzyloxy group is introduced to protect the cyclobutoxy moiety and facilitate purification.

- Ether formation: Coupling of the cyclobutoxyphenyl group to the pyrazole ring is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Introduction of the Aminoethyl(methyl)carbamate Side Chain

- Aminoethyl linkage: The 2-aminoethyl(methyl)carbamate moiety is introduced by alkylation of the pyrazole methyl position with a suitable halide or activated leaving group.

- Carbamate protection: The tert-butyl group serves as a protecting group for the carbamate nitrogen, introduced via reaction with tert-butyl chloroformate or similar reagents.

- Methylation: Methylation of the amino group is achieved using methyl iodide or dimethyl sulfate under controlled conditions.

Final Deprotection and Purification

- Deprotection: Removal of temporary protecting groups such as THP and benzyl groups is done under acidic or catalytic hydrogenation conditions, respectively.

- Purification: The final compound is purified by chromatographic techniques such as preparative HPLC or column chromatography.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine derivative + β-diketone, acidic/basic medium | Control temperature to avoid side reactions |

| 2 | N1-Protection (THP group) | Dihydropyran, catalytic acid (e.g., p-TsOH) | Protects pyrazole nitrogen for subsequent steps |

| 3 | Ether formation | Pd-catalyzed cross-coupling or nucleophilic substitution | Use of Pd(PPh3)4 or CuI catalysts, inert atmosphere |

| 4 | Aminoethyl side chain alkylation | Alkyl halide (e.g., bromoethyl carbamate), base (e.g., K2CO3) | Mild conditions to avoid decomposition |

| 5 | Carbamate protection | tert-Butyl chloroformate, base (e.g., triethylamine) | Introduces tert-butyl carbamate protecting group |

| 6 | Methylation of amine | Methyl iodide, base (e.g., NaHCO3) | Controlled stoichiometry to prevent overalkylation |

| 7 | Deprotection | Acidic hydrolysis (for THP), catalytic hydrogenation (for benzyl) | Sequential to avoid premature cleavage |

| 8 | Purification | Preparative HPLC, silica gel chromatography | Ensures high purity for pharmaceutical applications |

Research Findings and Optimization Notes

- Yield optimization: The use of THP protection on the pyrazole nitrogen significantly improves yields by preventing side reactions during alkylation steps.

- Stereochemistry control: The (1r,3r)-configuration of the cyclobutoxy substituent is maintained by using enantiomerically pure starting materials and mild reaction conditions.

- Catalyst choice: Palladium catalysts with phosphine ligands provide efficient coupling for the phenyl-cyclobutoxy ether formation.

- Purification challenges: The compound’s multiple functional groups require careful chromatographic separation to remove closely related impurities.

- Scalability: The synthetic route has been adapted for gram-scale synthesis with consistent purity and yield, suitable for preclinical development.

Summary Table of Preparation Route

| Intermediate/Step | Key Reagents/Conditions | Purpose/Transformation | Outcome/Notes |

|---|---|---|---|

| Pyrazole core synthesis | Hydrazine + β-diketone, acid/base | Formation of substituted pyrazole | Core heterocycle formed |

| N1-THP protection | Dihydropyran, p-TsOH | Protect pyrazole nitrogen | Stable intermediate |

| Cyclobutoxyphenyl ether formation | Pd catalyst, aryl halide, base | Attach cyclobutoxyphenyl group | Key substituent installed |

| Aminoethyl carbamate alkylation | Alkyl halide, base | Introduce aminoethyl side chain | Side chain attached |

| Carbamate tert-butyl protection | tert-Butyl chloroformate, base | Protect carbamate nitrogen | Protected amine derivative |

| Methylation of amine | Methyl iodide, base | Methylate amino group | Final substitution |

| Deprotection | Acid hydrolysis, hydrogenation | Remove protecting groups | Free functional groups restored |

| Purification | Chromatography | Isolate pure compound | High purity product |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound?

- Synthesis : Utilize multi-step organic reactions, including protection/deprotection strategies for functional groups. For example, tert-butyl carbamates are often synthesized via coupling reactions using Boc-protected intermediates, as demonstrated in asymmetric Mannich reactions . Key steps may involve activating agents like HATU for amide bond formation or TFA for Boc-group removal .

- Purification : Employ column chromatography (silica gel, gradient elution) for intermediate isolation. Final purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS, ensuring >95% purity .

Q. How can the structural identity and purity of this compound be confirmed?

- Spectroscopic Analysis :

- NMR : Use - and -NMR to verify substituent positions and stereochemistry. For example, cyclobutoxy protons typically show distinct splitting patterns in the δ 3.5–5.0 ppm range .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z).

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., (1r,3r)-cyclobutoxy configuration) using single-crystal diffraction data .

Advanced Research Questions

Q. What strategies are effective for analyzing stereochemical outcomes in its synthesis?

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configurations .

- Crystallographic Studies : Reference crystal structures of related carbamates (e.g., tert-butyl derivatives with resolved stereocenters) to predict spatial arrangements .

Q. How does the compound’s reactivity vary under different catalytic or solvent conditions?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) may stabilize intermediates during Boc-deprotection (via TFA), while protic solvents could accelerate hydrolysis .

- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions involving the pyrazole or benzyloxy groups. Kinetic studies can identify rate-limiting steps .

Q. What computational approaches predict its non-covalent interactions in supramolecular assemblies?

- Density Functional Theory (DFT) : Model hydrogen bonding between the carbamate carbonyl and adjacent aromatic π-systems.

- Molecular Dynamics (MD) : Simulate solvent-solute interactions to predict solubility or aggregation behavior, particularly for the tetrahydro-2H-pyran moiety .

Q. How should contradictory data (e.g., unexpected byproducts) be addressed during synthesis?

- Mechanistic Studies : Use -labeling or isotopic tracing to track oxygen transfer in cyclobutoxy or pyran ring formations.

- Byproduct Isolation : Characterize impurities via preparative TLC or HPLC and compare their spectroscopic profiles to known side products (e.g., over-oxidized intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.